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An objective comparison of the clinical performance of GPR119 agonists, supported by

experimental data, for researchers, scientists, and drug development professionals.

The G protein-coupled receptor 119 (GPR119) has been a promising target for the treatment of

type 2 diabetes mellitus (T2DM) due to its dual mechanism of action: stimulating glucose-

dependent insulin secretion from pancreatic β-cells and promoting the release of incretin

hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic

polypeptide (GIP), from intestinal L-cells and K-cells.[1][2] This unique mode of action held the

potential for effective glycemic control with a low risk of hypoglycemia. However, despite

promising preclinical data, the clinical development of GPR119 agonists has been challenging,

with many candidates failing to demonstrate sufficient efficacy in human trials. This guide

provides a meta-analysis of the clinical trial outcomes for several key GPR119 agonists,

presenting a comparative overview of their performance.

GPR119 Signaling Pathway
Activation of GPR119 by an agonist initiates a signaling cascade that ultimately leads to

enhanced insulin secretion and improved glucose homeostasis. The receptor is coupled to a

stimulatory G protein (Gαs), which, upon activation, stimulates adenylyl cyclase to increase

intracellular levels of cyclic AMP (cAMP).[3][4] In pancreatic β-cells, elevated cAMP directly

promotes glucose-stimulated insulin secretion. In intestinal enteroendocrine cells, the rise in

cAMP triggers the release of GLP-1 and GIP. These incretin hormones then act on their
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respective receptors on pancreatic β-cells, further potentiating insulin secretion in a glucose-

dependent manner.[2][3]
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Quantitative Comparison of Clinical Trial Outcomes
The following tables summarize the key quantitative outcomes from clinical trials of various

GPR119 agonists. The data is presented to facilitate a direct comparison of their effects on

glycemic control and body weight.

Table 1: Change in HbA1c from Baseline
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GPR119
Agonist

Clinical
Trial Phase

Treatment
Duration

Dosage

Mean
Change in
HbA1c
(from
baseline)

Comparator

DS-8500a Phase 2b 12 weeks 25 mg QD -0.23%[5] Placebo

50 mg QD -0.37%[5] Placebo

75 mg QD -0.44%[5] Placebo

(Not superior

to Sitagliptin

50 mg)[5]

Sitagliptin 50

mg

DA-1241 Phase 2a 16 weeks 100 mg QD

-0.54%

(placebo-

adjusted)[6]

Placebo

JNJ-

38431055

(APD597)

Phase 1/2 14 days 500 mg QD

No significant

alteration in

24-h

weighted

mean

glucose[1]

Placebo

GSK1292263 Phase 2 14 days
100-600

mg/day

No significant

effect on

circulating

glucose

levels[7]

Placebo

Table 2: Change in Fasting Plasma Glucose (FPG) from Baseline
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GPR119
Agonist

Clinical
Trial Phase

Treatment
Duration

Dosage

Mean
Change in
FPG (from
baseline)

Comparator

DS-8500a Phase 2b 12 weeks 50 mg QD

Statistically

significant

reduction vs.

placebo[5]

Placebo

75 mg QD

Statistically

significant

reduction vs.

placebo[5]

Placebo

DS-8500a Phase 2a 28 days 75 mg QD

Statistically

significant

reduction vs.

placebo[8]

Placebo

DA-1241 Phase 1b 56 days
25, 50, 100

mg QD

Trend

towards

improvement[

9]

Placebo

JNJ-

38431055

(APD597)

Phase 1/2 14 days 500 mg QD

No significant

alteration in

24-h

weighted

mean

glucose[1]

Placebo

GSK1292263 Phase 2 14 days
100-600

mg/day

No significant

effect on

circulating

glucose

levels[7]

Placebo

Table 3: Change in Body Weight from Baseline
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GPR119
Agonist

Clinical
Trial Phase

Treatment
Duration

Dosage

Mean
Change in
Body
Weight
(from
baseline)

Comparator

DA-1241 Phase 1b 8 weeks 100 mg QD
-2.2% (-1.57

kg)[10]

Placebo

(-0.3%)

DS-8500a Phase 2b 12 weeks
25, 50, 75 mg

QD
Not specified Placebo

JNJ-

38431055

(APD597)

Phase 1/2 14 days 500 mg QD Not specified Placebo

GSK1292263 Phase 2 14 days
100-600

mg/day
Not specified Placebo

Experimental Protocols of Key Clinical Trials
A summary of the methodologies for the clinical trials of the most prominent GPR119 agonists

is provided below.

DS-8500a (Phase 2b)[5][11]

Study Design: A randomized, double-blind, placebo- and active-controlled, parallel-group

study conducted in Japan.

Patient Population: Japanese patients with T2DM, aged ≥ 20 years, with HbA1c between ≥

7.0% and < 10.0%. A total of 368 patients were enrolled.[11]

Dosing Regimen: Patients were randomized to receive placebo, DS-8500a (25, 50, or 75

mg), or sitagliptin 50 mg once daily for 12 weeks.[5]

Primary Endpoint: Change in HbA1c from baseline to week 12.[5]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.businesswire.com/news/home/20210208005027/en/First-in-Class-GPR119-Agonist-of-Dong-A-ST-DA-1241-Improved-Glucose-Control-in-Patients-With-Type-2-Diabetes-in-US-Phase-1b-Study
https://pmc.ncbi.nlm.nih.gov/articles/PMC5859088/
https://www.clinicaltrials.gov/study/NCT02628392
https://www.clinicaltrials.gov/study/NCT02628392
https://pmc.ncbi.nlm.nih.gov/articles/PMC5859088/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5859088/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15604766?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Secondary Endpoints: Changes in FPG, glucose AUC during a meal tolerance test, and lipid

profiles.[12]

JNJ-38431055 (APD597) (Phase 1/2)[1]

Study Design: A randomized, double-blind, placebo-controlled, multiple-dose parallel design

study conducted at four US research centers.

Patient Population: Male and female subjects, aged 25-60 years, with a BMI between 22 and

39.9 kg/m ², diagnosed with T2DM for 6 months to 10 years. The study involved 32 subjects.

[1]

Dosing Regimen: JNJ-38431055 (500 mg) or placebo was administered once daily for 14

consecutive days.[1]

Primary Outcome: Effects on 24-hour weighted mean glucose.[1]

Secondary Outcomes: Effects on stimulated plasma glucose, insulin, C-peptide, and incretin

concentrations.[1]

GSK1292263 (Phase 2)[7]

Study Design: Two randomized, placebo-controlled studies. Study 1 involved drug-naïve

subjects or those who had stopped their diabetic medications, while Study 2 involved

subjects taking metformin.

Patient Population: Subjects with T2DM. A total of 173 subjects were enrolled across both

studies.[7]

Dosing Regimen: GSK1292263 was administered as multiple doses (100–600 mg/day) for

14 days. Placebo and sitagliptin 100 mg/day were used as comparators.[7]

Primary Outcome: Assessment of effects on plasma glucose, insulin, C-peptide, and

glucagon levels following oral glucose and meal challenges.

Secondary Outcomes: Assessment of effects on plasma PYY, GLP-1, and GIP levels.

DA-1241 (Phase 1b)[10]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/29488152/
https://pubmed.ncbi.nlm.nih.gov/22340428/
https://pubmed.ncbi.nlm.nih.gov/22340428/
https://pubmed.ncbi.nlm.nih.gov/22340428/
https://pubmed.ncbi.nlm.nih.gov/22340428/
https://pubmed.ncbi.nlm.nih.gov/22340428/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3974707/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3974707/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3974707/
https://www.businesswire.com/news/home/20210208005027/en/First-in-Class-GPR119-Agonist-of-Dong-A-ST-DA-1241-Improved-Glucose-Control-in-Patients-With-Type-2-Diabetes-in-US-Phase-1b-Study
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15604766?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Study Design: A proof-of-concept study in patients with T2DM.

Patient Population: Patients with type 2 diabetes.

Dosing Regimen: DA-1241 was administered at doses of 25 mg, 50 mg, and 100 mg for 8

weeks. Sitagliptin 100 mg and placebo were used as comparators.[10]

Primary Outcome: Change in incremental area under the curve of plasma glucose (iAUE)

during a mixed meal tolerance test.

Secondary Outcomes: Changes in body weight and secretion of incretin hormones.[10]

MBX-2982 (Phase 2a in T1D)[13]

Study Design: A randomized, double-masked, crossover trial.

Patient Population: 18 participants (age 20–60 years) with type 1 diabetes (T1D).

Dosing Regimen: Participants were randomized to treatment with 600 mg MBX-2982 or

placebo daily for 14 days, with a 2-week washout period between treatments.[13]

Primary Outcome: Assessment of glucagon counterregulatory responses to experimental

hypoglycemia.

Secondary Outcomes: Hormonal responses during a mixed-meal test.

Experimental Workflow
The typical workflow for a Phase 2 clinical trial of a GPR119 agonist, as exemplified by the DS-

8500a trial, is outlined below.

Phase 2 Clinical Trial Workflow

Screening
(Inclusion/Exclusion Criteria)

Washout Period
(If on other antidiabetics) Randomization 12-Week Treatment Period

(GPR119 Agonist, Placebo, or Active Comparator)
End-of-Study/

Follow-up
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Click to download full resolution via product page

Typical Phase 2 Clinical Trial Workflow

Conclusion
The clinical development of GPR119 agonists has yielded mixed results. While some

compounds, such as DS-8500a and DA-1241, have demonstrated modest improvements in

glycemic control, others, including JNJ-38431055 and GSK1292263, failed to show significant

glucose-lowering effects in patients with type 2 diabetes.[1][5][6][7] The translation of robust

preclinical efficacy to clinically meaningful outcomes in humans has proven to be a significant

hurdle. Differences in receptor pharmacology between rodents and humans have been

suggested as a potential reason for this discrepancy. Despite the setbacks, the dual

mechanism of action of GPR119 agonists remains an attractive concept for T2DM therapy.

Future research may focus on developing more potent and selective agonists or exploring

combination therapies to unlock the full therapeutic potential of targeting the GPR119 receptor.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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